An In-depth Technical Guide to the 13C NMR Spectrum and Chemical Shifts of D-[4-13C]threose
An In-depth Technical Guide to the 13C NMR Spectrum and Chemical Shifts of D-[4-13C]threose
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Utility of Site-Specific Isotopic Labeling in Carbohydrate Analysis
The structural elucidation of carbohydrates is fundamental to understanding their roles in biological systems, from metabolic pathways to cellular recognition. D-Threose, a four-carbon aldose (a tetrose), serves as a foundational building block and stereochemical reference point in carbohydrate chemistry. While standard Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for its study, the introduction of a site-specific stable isotope, as in D-[4-13C]threose, elevates the analytical potential immensely. This guide provides a comprehensive technical overview of the principles and expected outcomes when analyzing D-[4-13C]threose by 13C NMR spectroscopy. We will explore the theoretical underpinnings of its chemical shifts, the influence of its solution-state equilibrium, the unique spectral features arising from the 13C label, and a robust experimental protocol for its analysis. This document is intended to serve as a practical and theoretical resource for scientists leveraging isotopically labeled monosaccharides in their research.
The Solution-State Equilibrium of D-Threose: A Mixture of Tautomers
Unlike the static structures often depicted in textbooks, monosaccharides in solution exist as a dynamic equilibrium of multiple forms, or tautomers.[1][2] For D-threose, this includes the open-chain aldehyde form and, more predominantly, cyclic five-membered (furanose) and six-membered (pyranose) hemiacetals.[3][] Each cyclic form further exists as two distinct anomers, designated alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1).[2][5]
The resulting 13C NMR spectrum is therefore a composite, representing a population-weighted average of all co-existing forms. The relative proportions of these tautomers are sensitive to factors such as solvent and temperature.[6] Understanding this equilibrium is the first critical step in interpreting the spectrum.
Figure 1: Tautomeric equilibrium of D-threose in solution.
Principles of 13C Chemical Shifts in D-[4-13C]threose
The chemical shift (δ) of each carbon nucleus in the 13C NMR spectrum is highly sensitive to its local electronic environment.[7] This sensitivity allows us to distinguish between the different carbons within the molecule and among its various tautomeric forms. Typical 13C chemical shifts for carbohydrate ring carbons range from 60-110 ppm.[8][9]
Several key factors govern the precise chemical shifts in D-threose:
-
Hybridization and Electronegativity: Carbons bonded to electronegative oxygen atoms (C-O) are deshielded and resonate at a higher chemical shift (downfield) compared to simple alkane carbons.[7] The anomeric carbon (C1), being bonded to two oxygen atoms (the ring oxygen and the hydroxyl group), is the most deshielded of the ring carbons, typically appearing in the 90-110 ppm range.[8]
-
The Anomeric Effect: This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.[5] This effect significantly influences the chemical shifts of C1 and other ring carbons, providing a reliable method for assigning the α and β configurations.[10][11] Generally, the C1 signal of the α-anomer is shifted relative to the β-anomer.
-
Stereochemistry (Configurational Effects): The spatial orientation of hydroxyl groups (axial vs. equatorial) influences the shielding of adjacent carbons. An axial hydroxyl group typically causes a shielding (upfield shift) of the carbon it is attached to, as well as the adjacent carbons, compared to an equatorial counterpart.[12]
-
Ring Size (Pyranose vs. Furanose): Carbon nuclei in five-membered furanose rings are generally less shielded (resonate at higher ppm) than their counterparts in the corresponding six-membered pyranose forms.[13][14]
The Signature of the 13C Label: Spin-Spin Coupling
In a natural abundance 13C NMR spectrum, the probability of finding two adjacent 13C atoms is extremely low (~0.01%). Therefore, carbon-carbon (C-C) spin-spin coupling is not observed.[7] The strategic incorporation of a 13C label at a specific position, as in D-[4-13C]threose, fundamentally changes the spectrum.
The key diagnostic feature will be the observation of 13C-13C coupling constants (J_CC) between the labeled C4 and its neighboring carbons.[15]
-
One-Bond Coupling (¹J_C3-C4): The signal for C3 will appear as a doublet, and the signal for C4 will also be a doublet (in a proton-decoupled spectrum). The magnitude of this coupling constant (typically 35-45 Hz) is related to the hybridization and stereochemistry of the involved carbons.
-
Two-Bond Coupling (²J_C2-C4): A smaller, two-bond coupling may be observed between C2 and C4. The magnitude and even the sign of these geminal couplings are highly dependent on the orientation of substituent C-O bonds.[16][17]
-
Three-Bond Coupling (³J_C1-C4): This coupling may also be present, with a magnitude that follows a Karplus-like dependence on the dihedral angle of the C1-C2-C3-C4 pathway.[16][17]
The measurement of these J_CC values provides invaluable, high-resolution structural and conformational information that is inaccessible in unlabeled samples.[18]
Predicted 13C NMR Chemical Shifts for D-[4-13C]threose
| Carbon Atom | Tautomer Form | Predicted Chemical Shift (δ, ppm) | Key Influences & Notes |
| C1 | α/β-Furanose | 95 - 105 | Anomeric carbon, bonded to two oxygens. Position is highly sensitive to α vs. β configuration.[10][13] |
| C2 | α/β-Furanose | 72 - 80 | Standard ring carbon with a hydroxyl group. Influenced by the stereochemistry at C1 and C3. |
| C3 | α/β-Furanose | 70 - 78 | Standard ring carbon. Will appear as a doublet due to ¹J coupling with C4. |
| C4 | α/β-Furanose | 60 - 68 | Labeled carbon. Will appear as a doublet due to ¹J coupling with C3. Shift is typical for an exocyclic hydroxymethyl group.[8] |
Note: These are estimated values. Actual chemical shifts will vary depending on the solvent, temperature, and pH.
Experimental Protocol: High-Resolution 13C NMR Spectroscopy
Acquiring a high-quality 13C NMR spectrum of D-[4-13C]threose requires careful sample preparation and parameter optimization.
Figure 2: Standard workflow for 13C NMR analysis of D-[4-13C]threose.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of D-[4-13C]threose. A higher concentration is generally better for 13C NMR due to its lower sensitivity compared to 1H NMR.[19]
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering solvent signal from ¹H₂O in proton-related experiments and to provide a deuterium signal for the spectrometer's lock system.
-
Add a small, known amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), which provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[13]
-
Vortex the solution gently until the sample is fully dissolved.
-
-
NMR Data Acquisition:
-
Transfer the solution to a clean, high-precision 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock and Shim: The instrument will "lock" onto the deuterium signal of the D₂O to maintain a stable magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.
-
Experiment Setup: Select a standard one-dimensional 13C experiment with proton broadband decoupling. This technique irradiates all proton frequencies, which collapses the C-H couplings and results in a single, sharp peak for each unique carbon, significantly simplifying the spectrum and improving the signal-to-noise ratio.[7][19]
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width, typically around 200-220 ppm, to ensure all carbon signals are captured.[7]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 1024, 4096, or more) to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration and the spectrometer's field strength.
-
Relaxation Delay: Use a relaxation delay (e.g., 2-5 seconds) between scans to allow the carbon nuclei to return to their equilibrium state, ensuring accurate signal integration if quantitative analysis is desired.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure proper peak shapes and a flat baseline.
-
Calibrate the chemical shift axis by setting the DSS reference peak to 0.0 ppm.
-
Identify and assign the resonances for C1, C2, C3, and C4 for the major tautomers present in the solution.
-
Measure the precise chemical shifts (δ) and, critically, the C-C coupling constants (J_CC) from the doublet splittings of the C3 and C4 signals.
-
Applications in Research and Drug Development
The use of specifically labeled carbohydrates like D-[4-13C]threose provides powerful opportunities for advanced research:
-
Metabolic Tracing: The 13C label acts as a tracer, allowing scientists to follow the metabolic fate of threose within cellular systems or organisms, identifying downstream metabolites and pathway fluxes.[20]
-
Protein-Carbohydrate Interaction Studies: When a labeled carbohydrate binds to a protein, changes in the chemical shifts and relaxation properties of the labeled carbon can be observed. Isotope-filtered NMR experiments can be used to selectively observe only the signals from the labeled ligand, providing detailed information about the binding site and the conformation of the bound sugar.[21][22]
-
Conformational Analysis: The precise measurement of 13C-13C and 13C-1H coupling constants provides empirical data that can be used to validate or refine computational models of carbohydrate conformation in solution.[18]
Conclusion
The analysis of D-[4-13C]threose by 13C NMR spectroscopy is a nuanced yet powerful technique. A thorough understanding of the underlying principles—including tautomeric equilibrium, factors influencing chemical shifts, and the unique information provided by C-C coupling—is essential for accurate data interpretation. The introduction of the 13C label at the C4 position transforms the standard spectrum into a rich source of structural and conformational data, evidenced by the appearance of characteristic doublet signals for C3 and C4. By following a rigorous experimental protocol, researchers can leverage this isotopically labeled monosaccharide to gain deep insights into carbohydrate structure, function, and interactions, thereby advancing fields from basic biochemistry to therapeutic drug development.
References
- Perlin, A. S., Casu, B., & Koch, H. J. (1970). Configurational and conformational influences on the carbon-13 chemical shifts of some carbohydrates. Canadian Journal of Chemistry, 48(16), 2596-2606.
- Bose-Basu, B., Zhao, S., Carmichael, I., & Serianni, A. S. (2007). 13C-13C NMR spin-spin coupling constants in saccharides: structural correlations involving all carbons in aldohexopyranosyl rings. PubMed.
- BenchChem. (2025). Validating Pyranose Structures: A Comparative Guide to 13C NMR Analysis. BenchChem.
- Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- Prodi, A., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Anomeric effect. Wikipedia.
- Serianni, A. S., & Barker, R. (1984). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
- Bose-Basu, B., et al. (2007). 13C−13C NMR Spin−Spin Coupling Constants in Saccharides: Structural Correlations Involving All Carbons in Aldohexopyranosyl Rings.
- Kato, K., et al. (2005).
- Prodi, A., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society.
- Matamoros, E., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine.
- Wikipedia. (n.d.).
- Feeney, J., et al. (1974). Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions. Annals of the New York Academy of Sciences.
- Perlin, A. S., et al. (1976). Carbon-13 NMR studies of [1-13C]aldoses: empirical rules correlating pyranose ring configuration and conformation with carbon-13 chemical shifts and carbon-13/carbon-13 spin couplings. Journal of the American Chemical Society.
- Reich, H. (2021). 13C NMR Chemical Shifts.
- Woods, R. J. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology, Oxford Academic.
- Amiel, D., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers.
- Wu, J., et al. (1993). (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution.
- Mackie, W., & Perlin, A. S. (1966).
- Lin, J., et al. (2021). Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group Conformation. Physical Chemistry Chemical Physics.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). 13C NMR Spectroscopy. John Wiley & Sons.
- Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry.
- Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry.
- Falah, & Hassanain. (n.d.).
- Unknown. (n.d.). 13C NMR Chemical Shift Table.pdf. Source not available.
- Unknown. (n.d.). 13C NMR Chemical Shifts (δ, ppm). Source not available.
- Wang, T., et al. (2020).
- Griffith, J. (2022). 13C NMR Chemical Shift.
- SpectraBase. (n.d.). D-(+)-trehalose - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Vila, J. A., et al. (2010).
- BOC Sciences. (2025). Monosaccharide Structure: Pyranose vs Furanose Forms. BOC Sciences.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 5. Anomeric effect - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 13C-13C NMR spin-spin coupling constants in saccharides: structural correlations involving all carbons in aldohexopyranosyl rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. (13C)-substituted sucrose: 13C-1H and 13C-13C spin coupling constants to assess furanose ring and glycosidic bond conformations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]
- 21. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
